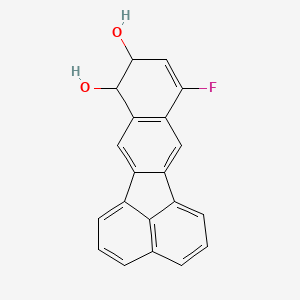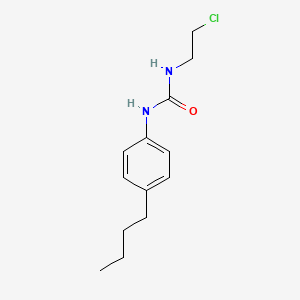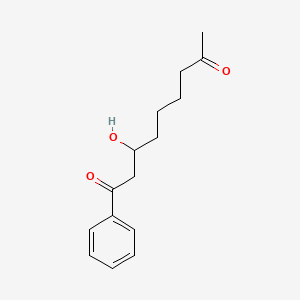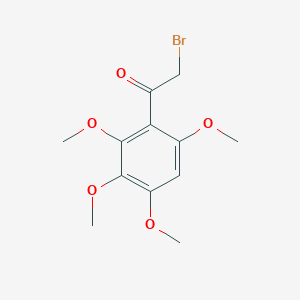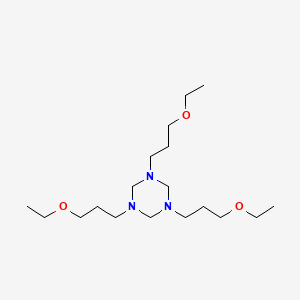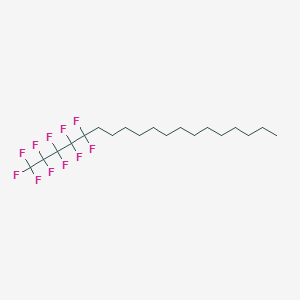
3-Nitrophenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrophenanthridine is a nitrogen-containing heterocyclic compound derived from phenanthridine It is characterized by the presence of a nitro group at the third position of the phenanthridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrophenanthridine typically involves the nitration of phenanthridine. One common method is the reaction of phenanthridine with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Nitrophenanthridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3-Aminophenanthridine.
Substitution: Various substituted phenanthridine derivatives.
Oxidation: Nitroso or nitro derivatives of phenanthridine.
Applications De Recherche Scientifique
3-Nitrophenanthridine has been extensively studied for its applications in:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a DNA intercalating agent, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mécanisme D'action
The mechanism of action of 3-Nitrophenanthridine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The nitro group plays a crucial role in enhancing the compound’s binding affinity to DNA.
Comparaison Avec Des Composés Similaires
Phenanthridine: The parent compound, lacking the nitro group.
3-Aminophenanthridine: The reduced form of 3-Nitrophenanthridine.
Ethidium Bromide: A well-known DNA intercalating agent with a similar structure.
Uniqueness: this compound is unique due to the presence of the nitro group, which significantly enhances its reactivity and binding affinity to DNA compared to phenanthridine. This makes it a more potent compound for applications in medicinal chemistry and biological research.
Propriétés
Numéro CAS |
111609-76-8 |
|---|---|
Formule moléculaire |
C13H8N2O2 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
3-nitrophenanthridine |
InChI |
InChI=1S/C13H8N2O2/c16-15(17)10-5-6-12-11-4-2-1-3-9(11)8-14-13(12)7-10/h1-8H |
Clé InChI |
IAOVHWPNOBPENT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])N=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


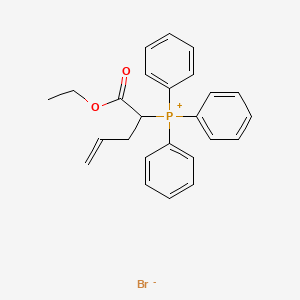
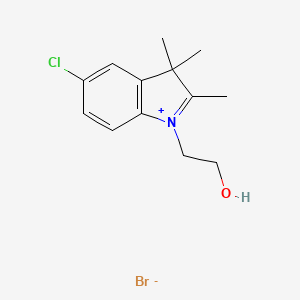
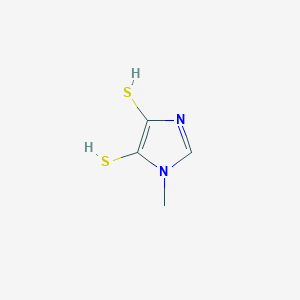
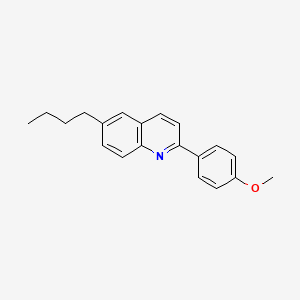
![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)
